

Core Characteristics of UNC569

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Compound Focus: unc569

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The table below summarizes the fundamental biochemical and pharmacological properties of **UNC569**.

Property	Description
Drug Type	Small molecule drug [1]
Primary Target	Mer receptor tyrosine kinase (MerTK) [1] [2]
Mechanism of Action	Reversible, ATP-competitive inhibitor [3] [4]
Selectivity	Potent against Mer; also inhibits related TAM family kinases Axl and Tyro3 with lower potency [2] [3]
Highest Phase	Preclinical [1]

Quantitative Biochemical & Cellular Data

The potency of **UNC569** has been characterized across various assay systems, from purified enzymes to live cells, as detailed in the following table.

Parameter	Value / Result	Context / Cell Line
Mer IC ₅₀	2.9 nM	Biochemical assay [2] [3] [4]

Parameter	Value / Result	Context / Cell Line
Mer K _i	4.3 nM	Biochemical assay [3] [4]
Axl IC ₅₀	37 nM	Biochemical assay [2] [3] [4]
Tyro3 IC ₅₀	48 nM	Biochemical assay [2] [3] [4]
Cellular Mer IC ₅₀	141 nM	Human B-ALL 697 cells [3] [4]
Cellular Mer IC ₅₀	193 nM	Jurkat T-ALL cells [3] [4]
Apoptosis Induction	Increased cleaved Caspase-3 & PARP	697 and Jurkat cells (1 μM, 24h) [3] [4]

Key Experimental Models and Protocols

The anti-cancer efficacy of **UNC569** has been demonstrated through a range of standardized experimental methodologies.

In Vitro Functional Assays

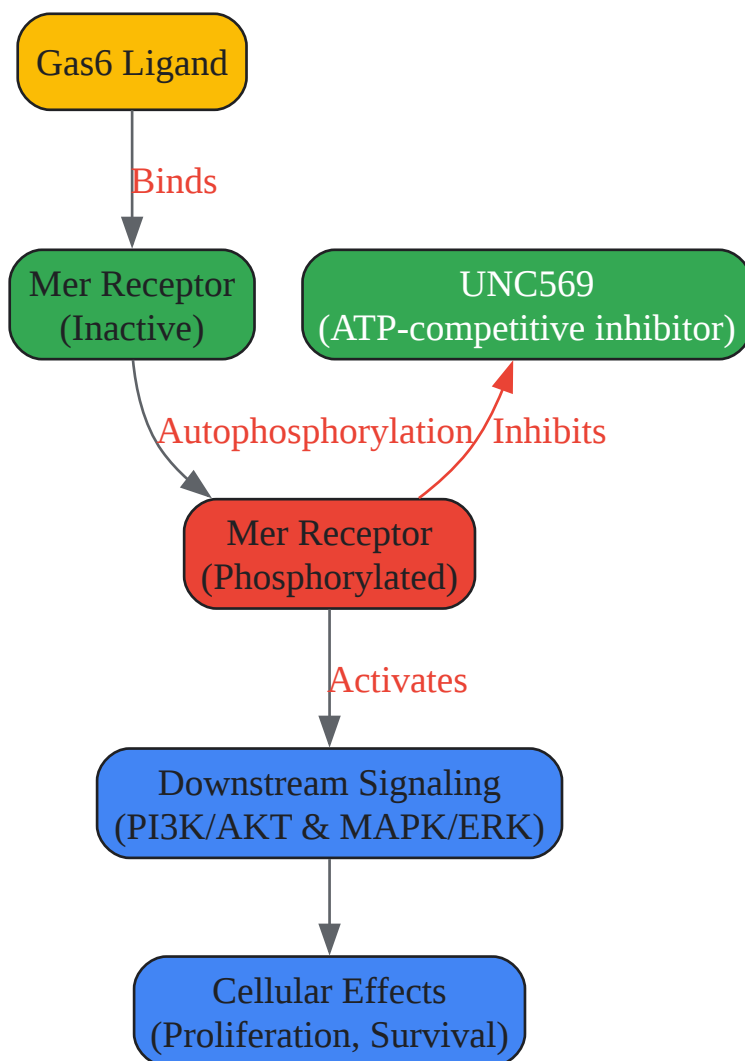
- **Cell Proliferation/Survival in Liquid Culture:** ALL cell lines (e.g., Jurkat, 697) are treated with varying concentrations of **UNC569** (typically from 0.4 μM to 2 μM) for 72 hours. Cell viability is quantified using colorimetric assays like WST-8 [2] [5].
- **Colony Formation Assay:** Cells are seeded in methylcellulose or soft agar to assess anchorage-independent growth, a hallmark of transformation. Treatment with **UNC569** leads to a significant reduction in the number and size of colonies formed [2].
- **Western Blot Analysis:** To confirm target engagement and mechanism, cells are treated with **UNC569** (e.g., 1 μM for 1.5 hours). Lysates are analyzed using SDS-PAGE and immunoblotted with antibodies against phospho-Mer, total Mer, and downstream signaling proteins like phospho-AKT (Ser473) and phospho-ERK1/2 (Thr202/Tyr204) [2] [5]. This demonstrates inhibition of the Mer-driven PI3K/AKT and MAPK/ERK pathways.
- **Apoptosis Assay:** After treatment with **UNC569** (e.g., 0.4-2 μM for 24 hours), apoptosis is measured by flow cytometry using Annexin V/PI staining or by monitoring the appearance of apoptotic markers like cleaved caspase-3 and cleaved PARP via western blot [4] [5].

In Vivo Efficacy Model

- **Zebrafish T-ALL Model:** Transgenic zebrafish with T-ALL (e.g., *MYC*-induced) are treated by continuous immersion in water containing 4 μM **UNC569** for two weeks. Tumor burden is quantified by measuring the fluorescence intensity of lymphoblasts, which express enhanced green fluorescent protein (eGFP). **UNC569** treatment resulted in a **>50% reduction in tumor burden** compared to vehicle-treated controls [2] [6] [4].

Mechanism of Action and Signaling Pathway

UNC569 exerts its effects by specifically targeting the Mer signaling axis, which is ectopically expressed in several cancers but not in normal lymphocytes [2]. The following diagram illustrates the mechanism and downstream consequences.



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UNC569 inhibits Mer phosphorylation, blocking downstream pro-survival signaling pathways.

Research Applications and Efficacy

The primary research focus for **UNC569** has been in oncology, particularly in cancers where Mer is abnormally expressed.

- **Acute Lymphoblastic Leukemia (ALL):** Mer is ectopically expressed in pediatric ALL patient samples. **UNC569** demonstrates significant efficacy in reducing proliferation and survival of B-ALL and T-ALL cell lines, increasing their sensitivity to chemotherapeutic agents, and reducing tumor burden in a zebrafish T-ALL model [2] [6].
- **Atypical Teratoid/Rhabdoid Tumors (ATRT):** These rare, aggressive central nervous system tumors of childhood also express Mer. **UNC569** has shown anti-proliferative effects in ATRT cell lines (e.g., BT12), providing a rationale for its therapeutic exploration in this area [2] [6].
- **Acute Myeloid Leukemia (AML):** Subsequent research has extended to AML. Studies show **UNC569** suppresses growth and induces apoptosis in AML cell lines (e.g., OCI/AML5, TMD7), particularly those with constitutively phosphorylated Mer. The effects are associated with reduced phosphorylation of Mer, AKT, and ERK [5].

Pharmacokinetic Profile

In vivo pharmacokinetic studies in mice have shown that **UNC569** has favorable drug-like properties, including **low systemic clearance (19.5 mL/min/kg)**, a **high volume of distribution (V_{ss} of 5.83 L/kg)**, and good **oral bioavailability (57%)**, supporting its potential for further development [3] [4].

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